3-Deoxy 3-chloroabiraterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy 3-chloroabiraterone involves several steps, starting from abiraterone acetate. The process typically includes chlorination reactions under controlled conditions to introduce the chlorine atom at the desired position on the steroid backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy 3-chloroabiraterone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: Chlorine atoms can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride
Major Products:
Scientific Research Applications
3-Deoxy 3-chloroabiraterone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Deoxy 3-chloroabiraterone involves the inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. By inhibiting CYP17, this compound reduces the production of androgens, thereby slowing the growth of androgen-dependent cancer cells .
Comparison with Similar Compounds
Abiraterone: The parent compound, used in the treatment of metastatic castration-resistant prostate cancer.
3-Keto Abiraterone: A derivative with a ketone group at the 3-position.
3-Deoxy-3-Acetyl Abiraterone-3-Ene: Another derivative with an acetyl group at the 3-position
Uniqueness: 3-Deoxy 3-chloroabiraterone is unique due to the presence of a chlorine atom at the 3-position, which can significantly alter its biological activity and pharmacokinetic properties compared to its parent compound and other derivatives .
Properties
CAS No. |
2484719-16-4 |
---|---|
Molecular Formula |
C24H30ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
3-[(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
AABSRCWNTZDUBK-VJLLXTKPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl |
Origin of Product |
United States |
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